Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate
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Overview
Description
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring followed by the introduction of the phenylsulfanyl and ethyl acetate groups. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The biological activity of Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is attributed to its ability to interact with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact mechanism of action depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is unique due to the presence of both the phenylsulfanyl and ethyl acetate groups, which can impart distinct biological activities and chemical properties compared to other thiazole derivatives
Properties
CAS No. |
918659-04-8 |
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Molecular Formula |
C13H13NO2S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
ethyl 2-(2-phenylsulfanyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C13H13NO2S2/c1-2-16-12(15)8-11-9-14-13(18-11)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
YCSOYFLISOYTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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